molecular formula C13H19NO2 B411056 2-ethoxy-N-isobutylbenzamide

2-ethoxy-N-isobutylbenzamide

Cat. No.: B411056
M. Wt: 221.29g/mol
InChI Key: RGACJHRMIOZCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-isobutylbenzamide is a synthetic organic compound belonging to the class of N-alkylbenzamides. It serves as a valuable building block and intermediate for researchers in medicinal chemistry and drug discovery. The structure, featuring a benzamide core substituted with an ethoxy group at the 2-position and an isobutyl chain on the nitrogen, is of significant interest for studying structure-activity relationships (SAR). Researchers utilize this compound to explore its potential interactions with various biological targets. Its properties are also relevant in the development of novel compounds with potential gastrointestinal prokinetic activity, as suggested by studies on structurally related N-alkoxybenzamide derivatives . The compound must be handled by qualified professionals in a controlled laboratory setting. This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29g/mol

IUPAC Name

2-ethoxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H19NO2/c1-4-16-12-8-6-5-7-11(12)13(15)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15)

InChI Key

RGACJHRMIOZCEY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCC(C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Ethoxy N Isobutylbenzamide

Established Synthetic Pathways for Benzamide (B126) Core Structures

The formation of the benzamide backbone is a cornerstone of organic synthesis, with a multitude of reliable methods available.

The creation of the amide bond is a frequently performed transformation in medicinal and process chemistry. researchgate.net Traditional methods often involve the activation of a carboxylic acid to enhance its reactivity toward an amine. researchgate.net One of the most classic methods is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride. umich.edu In the context of 2-ethoxy-N-isobutylbenzamide, this would involve the reaction of 2-ethoxybenzoyl chloride with isobutylamine (B53898).

Modern advancements have provided numerous alternative strategies. researchgate.net Coupling reagents are widely used to facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need to prepare more reactive intermediates like acyl chlorides. acs.org Other notable developments include the synthesis of amides through transition metal-catalyzed C-H bond functionalization followed by carbonylation with carbon monoxide (CO). rsc.org Furthermore, enzyme-catalyzed synthesis presents an environmentally benign alternative for amide bond formation. unimi.it

MethodReactantsTypical ConditionsKey Features
Acyl Chloride Method (Schotten-Baumann)Acyl Chloride + AmineBase (e.g., NaOH, pyridine) in a two-phase or single-phase system. umich.eduRobust, high-yielding, and widely applicable. umich.edu
Coupling ReagentsCarboxylic Acid + AmineReagents like HATU, HOBt/EDC, or DCC in an organic solvent. nih.govMild conditions, high chemoselectivity, suitable for complex molecules. nih.gov
Oxidative AmidationAldehydes or Benzylamines + AmineOxidizing agent (e.g., I2-TBHP) and catalyst. researchgate.netForms amide bond directly from less-activated precursors. researchgate.net
Catalytic CarbonylationAryl Halide/Alkane + Amine + COTransition metal catalyst (e.g., Palladium). rsc.orgHigh atom economy by incorporating CO directly. rsc.org

Functional group interconversion (FGI) is a strategic approach used in synthesis where one functional group is transformed into another. wikipedia.orgscribd.com This allows for the manipulation of the benzamide ring's substitution pattern. For instance, a precursor like 2-hydroxy-N-isobutylbenzamide could be synthesized first, followed by an etherification step to introduce the ethoxy group. Alternatively, a nitro-substituted benzamide can be reduced to an amine, which can then be converted to a variety of other functional groups via diazotization reactions. nih.gov Common interconversions include the reduction of carbonyl compounds to alcohols, the oxidation of alcohols to aldehydes or carboxylic acids, and the conversion of amines to amides. scribd.comsolubilityofthings.com These transformations are essential for accessing precursors that may not be commercially available or easily synthesized directly. ub.eduvanderbilt.edu

Amide Bond Formation Strategies

Specific Approaches for Introducing Ethoxy and Isobutyl Moieties

The introduction of the ethoxy and isobutyl groups can be achieved through several targeted reactions.

The most direct method for introducing the N-isobutyl group is through the acylation of isobutylamine with an activated derivative of 2-ethoxybenzoic acid, such as 2-ethoxybenzoyl chloride. umich.edu This reaction falls under the general category of N-alkylation of amines via acylation.

Alkylation reactions are also key. gcms.cz The ethoxy group is typically introduced via an O-alkylation (etherification) reaction, for example, the Williamson ether synthesis, where a 2-hydroxybenzamide derivative is treated with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. Acylation, the process of adding an acyl group, is fundamental to forming the amide itself. gcms.cz

Achieving regioselective functionalization, particularly at the ortho-position of a substituted benzene (B151609) ring, is a significant challenge in synthesis. rsc.org For the synthesis of this compound, installing the ethoxy group specifically at the C2 position is crucial. Palladium-catalyzed C-H activation has emerged as a powerful tool for such transformations. researchgate.net

Research has shown that benzamides can be ortho-alkoxylated using a palladium catalyst. rsc.orgrsc.org These reactions often require a directing group on the amide nitrogen to position the catalyst correctly. rsc.org For example, N-protected benzamides, such as those with an iminophosphorane or tosyl group, can undergo regioselective ortho-alkoxylation at room temperature. rsc.orgresearchgate.net The process uses an oxidant and an alcohol (in this case, ethanol) as the source of the alkoxy group. rsc.org After the reaction, the directing group can be removed to yield the free ortho-alkoxylated benzamide. rsc.orgrsc.org This method allows for the direct installation of an ethoxy group at the ortho-position of a pre-formed N-isobutylbenzamide (bearing a suitable directing group).

Directing GroupCatalystOxidantAlkoxy Source (Solvent)Key Finding
IminophosphoranePdCl2(NCMe)2Oxone®Alcohol (R'OH)Reaction proceeds at room temperature with high regioselectivity for the ortho-position. rsc.orgrsc.org
N-TosylPd(OAc)2PhI(OAc)2Alcohol (R'OH)Allows for room-temperature C-H alkoxylation of substituted arenes. researchgate.net
Quinolin-8-ylSalox-Co(II)-Deuterated Methanol (CD3OD)Demonstrates C-H alkoxylation at the ortho-position using cobalt catalysis. mdpi.com

Alkylation and Acylation Reactions

Synthesis of this compound Analogues and Derivatives

The chemical derivatization of a core structure is a common strategy in medicinal chemistry to explore structure-activity relationships. numberanalytics.comacs.org Derivatization involves chemically modifying a molecule to produce a new compound with potentially improved properties. numberanalytics.com For this compound, analogues could be synthesized by modifying any of its three key components.

Varying the Alkoxy Group: Instead of an ethoxy group, other alkoxy groups (e.g., methoxy (B1213986), propoxy, benzyloxy) could be introduced at the 2-position using the corresponding alcohols in a directed C-H alkoxylation reaction. rsc.org

Modifying the N-Alkyl Group: A variety of primary or secondary amines can be used in place of isobutylamine during the initial amide bond formation step, leading to a series of N-substituted 2-ethoxybenzamides. nih.gov

Altering Substitution on the Benzamide Ring: Additional functional groups could be introduced onto the benzamide ring, or their positions could be altered. For example, the synthesis of 4-ethoxy-N-isobutylbenzamide would provide a constitutional isomer. The synthesis of tris-benzamide scaffolds, which are designed to mimic protein secondary structures, demonstrates how benzamide units can be linked together to create complex molecular architectures. nih.govacs.org

The conversion of carboxylic acids to esters or other amides are common derivatization approaches. thermofisher.com These synthetic strategies provide a robust toolbox for creating a diverse library of analogues based on the this compound scaffold.

Strategies for Structural Modifications

The molecular architecture of benzamides like this compound offers several sites for structural alteration to modulate their chemical and physical properties. Research into related benzamide structures, such as tris-benzamides, provides a framework for potential modifications. acs.orgnih.gov These strategies primarily involve the introduction of various functional groups or the alteration of existing substituents.

Key approaches to structural modification include:

N-Terminus and C-Terminus Alkylation: Introducing alkyl chains of varying lengths and branching at either the nitrogen (N-terminus) or the carbonyl carbon (C-terminus) of the amide bond can significantly influence the molecule's interaction with other substances. acs.org For instance, short aliphatic chains or benzyl (B1604629) groups can be added. acs.orgnih.gov

Introduction of Polar Functional Groups: To alter properties such as solubility and hydrogen bonding capacity, polar groups can be incorporated. Examples include hydrophilic moieties like hydroxyl (-OH) or charged groups like ammonium (B1175870) (-NH3+) and carboxylate (-COO-). acs.orgnih.gov

Conformational Restriction: The flexibility of alkyl chains can be limited by incorporating cyclic structures, such as a cyclohexane (B81311) group. This can lead to a more defined three-dimensional shape. acs.org

Backbone Reversal: The direction of the amide bonds within a more complex benzamide structure can be reversed. This changes the spatial orientation of the hydrogen bond donors and acceptors without altering the general arrangement of the substituents. acs.org

These modifications are typically achieved through standard organic synthesis reactions. For example, new groups can be added to the N-terminus by first reducing a nitro group on the benzamide unit to an amine, which is then reacted with various acid chlorides or anhydrides. nih.gov Modifications at the C-terminus can be accomplished by coupling a variety of alkyl amines to a carboxylic acid precursor of the benzamide. acs.orgnih.gov

Table 1: Strategies for Structural Modification of Benzamide Scaffolds

Modification Strategy Target Site Example Substituents Potential Outcome
Alkylation N- or C-Terminus Short alkyl chains, Benzyl group Altered steric hindrance and lipophilicity acs.org
Introduction of Polar Groups N- or C-Terminus Hydroxyl, Ammonium, Carboxylate Increased hydrophilicity and modified binding interactions acs.orgnih.gov
Conformational Restriction Side Chains Cyclohexane, Phenyl groups Reduced flexibility, more defined conformation acs.org
Backbone Reversal Amide Bonds Inverted amide linkages Altered hydrogen bonding pattern acs.org

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of chemical synthesis, as the spatial arrangement of atoms in a molecule can dictate its properties and biological activity. In the case of this compound, the parent molecule itself is achiral, meaning it does not have a non-superimposable mirror image.

However, stereochemical considerations become paramount under the following circumstances:

Introduction of Chiral Centers: If structural modifications, as discussed in the previous section, involve the addition of substituents that create a stereocenter, the resulting product can exist as a mixture of enantiomers or diastereomers. For example, attaching a chiral amine or using a chiral alkyl group would introduce stereoisomerism.

Use of Chiral Reagents or Catalysts: The synthesis of specific stereoisomers (enantioselective or diastereoselective synthesis) requires the use of chiral catalysts, reagents, or starting materials. While the standard synthesis of N-isobutylbenzamide involves a straightforward acylation reaction (like the Schotten-Baumann reaction) between benzoyl chloride and isobutylamine, which does not typically involve stereochemical control, more complex derivatives may necessitate such approaches. umich.edu

The synthesis of related, more complex benzamidines has been studied to monitor the formation of different stereoisomers (isomers with the same chemical formula and sequence of bonded atoms but that differ in the three-dimensional orientations of their atoms in space) using techniques like NMR spectroscopy. umich.edu This underscores the importance of stereochemical analysis in the synthesis of substituted benzamides.

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides aims to create more sustainable and environmentally benign processes. These principles provide a framework for chemists to reduce or eliminate the use and generation of hazardous substances. skpharmteco.comacs.org

Key green chemistry principles applicable to benzamide synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like amide bond formation via direct condensation have higher atom economy than those requiring activating agents and generating significant byproducts.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are toxic, flammable, and contribute to pollution. Green approaches favor the use of safer alternatives like water or ethanol, or even solvent-free reaction conditions. rsc.org For example, some benzamide derivatives have been synthesized efficiently under solvent-free conditions. rsc.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org Microwave-assisted synthesis is one approach that can reduce reaction times and energy consumption compared to conventional heating.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, reducing waste. rsc.org Heterogeneous catalysts, such as tungstate (B81510) sulfuric acid, have been employed for the synthesis of certain benzamide derivatives, offering the advantage of being easily separable and reusable. rsc.org

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. acs.org This is because such steps require additional reagents and generate waste. The development of highly selective catalysts or reaction conditions can help circumvent the need for protecting groups. acs.org

Table 2: Application of Green Chemistry Principles to Benzamide Synthesis

Green Chemistry Principle Application in Benzamide Synthesis Example
Atom Economy Designing reactions where most reactant atoms are incorporated into the product. acs.org Direct amidation of a carboxylic acid and an amine.
Safer Solvents Replacing hazardous organic solvents with benign alternatives or eliminating them. Performing the synthesis in water or under solvent-free conditions. rsc.org
Energy Efficiency Conducting reactions at room temperature or using alternative energy sources. acs.org Utilizing microwave irradiation to accelerate the reaction.
Catalysis Using recyclable catalysts to minimize waste. rsc.org Employing a reusable heterogeneous catalyst like tungstate sulfuric acid. rsc.org
Reduce Derivatives Avoiding the use of temporary blocking or protecting groups. acs.org Using selective enzymes that react at a specific site on the molecule. acs.org

Structure Activity Relationship Sar Investigations of 2 Ethoxy N Isobutylbenzamide Derivatives

Elucidation of Key Pharmacophoric Features

The biological activity of benzamide (B126) derivatives is intricately linked to the specific nature and arrangement of their constituent parts. The ethoxy group, the N-alkyl amide side chain, and substitutions on the aromatic ring have all been identified as key determinants of potency and selectivity.

Influence of the Ethoxy Group on Biological Activity

The 2-alkoxy group is a crucial feature of many biologically active benzamides. Its size and electronic properties significantly modulate the interaction with target proteins.

Detailed research findings indicate that the ethoxy group at the C2 position is often superior to a methoxy (B1213986) group for certain biological activities. For instance, in a series of benzamides developed as gastric prokinetic agents, the 2-ethoxy analogue of a potent N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-4-aminobenzamide derivative demonstrated potent and selective activity. nih.gov This suggests that the slightly larger size of the ethoxy group may provide a better steric fit or more favorable hydrophobic interactions within the target's binding pocket compared to the smaller methoxy group.

In other applications, such as herbicides, the nature of the alkoxy group also plays a defining role. SAR studies on N-benzyl-2-alkoxybenzamides have shown that variations in the alkoxy chain can tune the herbicidal activity against different plant species. researchgate.net The electronic influence of the ethoxy group is also notable; para-ethoxy substituted benzamides have been shown to facilitate certain palladium-catalyzed reactions, affording excellent product yields, which highlights the group's impact on the electron density of the benzamide ring. rsc.org Extending the alkoxy chain to butoxy or propyloxy has been explored in other benzamide series to further probe the size limits of the binding site. walshmedicalmedia.com

Role of the Isobutyl Moiety in Ligand-Target Interactions

The substituent attached to the amide nitrogen, known as the N-alkyl moiety, is fundamental for anchoring the ligand to its target. The isobutyl group, a branched-chain alkyl substituent, is a common feature in pharmacologically active molecules due to its specific steric and hydrophobic properties.

While direct SAR studies on 2-ethoxy-N-isobutylbenzamide systematically altering the isobutyl group are not extensively documented, the importance of this moiety can be inferred from related compound series. In various benzamide-based agents, the nature of the N-alkyl group, including isoalkyl forms, is critical for activity. google.com The branched structure of the isobutyl group can provide a better fit into a hydrophobic pocket of a target protein compared to a linear n-butyl group, potentially leading to enhanced binding affinity.

Investigations into tris-benzamide derivatives as estrogen receptor modulators have explored the contribution of isobutyl groups to protein binding affinity. acs.org These studies found that the placement and presence of isobutyl groups significantly impacted the molecule's ability to disrupt protein-protein interactions, underscoring the role of this moiety in establishing crucial van der Waals contacts. acs.orgnih.gov The isobutyl group likely contributes to a favorable binding entropy by displacing water molecules from a hydrophobic pocket upon binding.

Impact of Substitutions on the Benzamide Ring System

Modification of the benzamide ring with various substituents is a primary strategy for fine-tuning the electronic properties, solubility, and target affinity of the molecule.

Research has consistently shown that substitutions on the benzoyl group markedly influence biological activity. nih.gov The position and electronic nature of these substituents are critical. For example, the introduction of a chloro group at the 5-position and an amino group at the 4-position of 2-alkoxybenzamides produced compounds with potent gastric prokinetic activity. nih.gov Halogen substitutions are a common strategy; studies on related salicylamides have demonstrated that 4-chloro and 5-chloro substitutions significantly affect antimycobacterial and antifungal activities. mdpi.com

The electronic properties of the substituents play a direct role. Electron-donating groups like methyl or additional alkoxy groups at the para-position can increase the electron density of the ring and facilitate certain catalytic reactions. rsc.org Conversely, electron-withdrawing groups such as fluoro, chloro, or nitro can drastically alter the molecule's properties. rsc.orgtandfonline.com For instance, 2,6-difluoro substitution on 3-alkoxybenzamides was found to be a key feature for potent antibacterial activity against the FtsZ protein. acs.org Strongly deactivating groups like cyano (CN) can sometimes hinder activity by reducing the electron density required for a specific interaction. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to predict the activity of new, unsynthesized derivatives.

For classes of compounds related to this compound, such as N-acyloxy-N-alkoxyamides, QSAR studies have identified hydrophobicity as a critical determinant of activity. publish.csiro.au In these models, the partition coefficient (logP) is a key descriptor, indicating that the ability of the molecule to partition into the hydrophobic grooves of its target (like DNA) is paramount for its function. publish.csiro.au

A typical QSAR model is built using multiple linear regression (MLR) or artificial neural networks (ANN) and is validated by statistical parameters. nih.gov Key descriptors often include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), dipole moment (μ), and atomic charges (q), which describe a molecule's reactivity and ability to engage in electrostatic interactions. biolscigroup.us

Steric Descriptors: Like Taft steric parameters (Es), which quantify the steric bulk of substituents and its effect on binding. publish.csiro.au

The quality of a QSAR model is assessed by statistical metrics like the coefficient of determination (R²), which indicates how much of the variance in activity is explained by the model, and the cross-validation coefficient (Q²cv), which measures the model's predictive power. biolscigroup.us For example, a QSAR model for benzimidazole (B57391) anthelmintic agents yielded a high R² value of 0.917, indicating a robust correlation between the selected descriptors and the observed activity. biolscigroup.us

Conformational Analysis and its Correlation with Activity

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity, as it must adopt a specific orientation to fit into its target's binding site. Conformational analysis of benzamide derivatives reveals how substitutions influence the molecule's preferred shape and, consequently, its function.

The presence of an ortho-substituent, such as the ethoxy group in this compound, has a profound effect on the molecule's conformation. Di-ortho-substitution in benzamides is known to restrict rotation around the aryl-carbonyl (Ar–C(O)) bond. nsf.gov This restriction can lock the molecule into a bioactive conformation. For example, studies on 2,6-difluorobenzamides, which are potent inhibitors of the bacterial protein FtsZ, show that the fluorine atoms act as conformational control elements. mdpi.com They force a non-planar arrangement between the benzamide and the amide group, resulting in a torsion angle that is closer to that of the bound ligand, thereby reducing the energetic penalty of binding. mdpi.com

Furthermore, substitutions at the amide nitrogen can lead to pyramidalization of the nitrogen atom, reducing amide resonance. mdpi.com This altered geometry can impact reactivity and interactions with the target. The binding of benzamide inhibitors to proteins like FtsZ often occurs in deep hydrophobic clefts, where the molecule's conformation must be complementary to the binding site architecture. nih.gov The ability of the benzamide to stabilize or counteract distortions at the protein's inter-domain interface is a key aspect of its mechanism of action. nih.gov

Mechanistic Elucidation of Biological Activities in Pre Clinical Models

Modulation of Voltage-Gated Potassium Channels (Kv2.1)

Voltage-gated potassium channel Kv2.1 is recognized for its role in neuronal excitability and apoptosis. nih.gov The inhibition of this channel is being explored as a potential strategy for neuroprotection, particularly in the context of ischemic stroke. nih.gov

Inhibition of Kv2.1 Channels in Cellular Systems (e.g., HEK293 cells)

In cellular assays, derivatives of 2-ethoxy-N-isobutylbenzamide have demonstrated potent inhibitory effects on Kv2.1 channels. A specific analog, a 2-ethoxy-5-isobutyramido-N-1-substituted benzamide (B126) known as compound 80, was evaluated in Human Embryonic Kidney (HEK293) cells engineered to express the Kv2.1 channel. This compound exhibited significant inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 0.07 µM. nih.gov Furthermore, studies on this compound indicated a high degree of selectivity, being over 130 times more selective for Kv2.1 than for other potassium, sodium, and calcium ion channels. nih.gov In these cellular systems, the inhibition of Kv2.1 by compound 80 was also shown to reduce apoptosis induced by hydrogen peroxide. nih.gov

Table 1: Inhibitory Activity of a this compound Analog on Kv2.1 Channels

Compound Cell Line Target IC50 (µM)

Preclinical Neuroprotective Effects in Ischemic Stroke Models (e.g., MCAO rat model)

The neuroprotective potential of Kv2.1 inhibition by this compound derivatives has been investigated in animal models of ischemic stroke. The Middle Cerebral Artery Occlusion (MCAO) rat model is a standard pre-clinical representation of focal cerebral ischemia. In this model, the administration of compound 80, a potent and selective Kv2.1 inhibitor, resulted in a significant reduction in the volume of the brain infarct. nih.gov This finding suggests that the anti-ischemic efficacy of such compounds is linked to their ability to inhibit Kv2.1, thereby preventing neuronal cell death associated with stroke. nih.gov

Molecular Interactions with Kv2.1 Voltage Sensor Domains

The precise molecular interactions between this compound or its analogs and the voltage sensor domains of the Kv2.1 channel have not been fully elucidated in the available scientific literature. While research has focused on the structural determinants of Kv2.1 channel function and its interaction with other proteins like syntaxin, the specific binding sites and molecular dynamics of benzamide derivatives on the Kv2.1 channel's voltage-sensing domains remain an area for further investigation. researchgate.net Structure-activity relationship studies of benzamide derivatives indicate that specific substitutions on the benzamide scaffold are crucial for potent and selective inhibition of Kv2.1, though the direct interaction with the voltage sensor is not explicitly detailed. nih.govfigshare.com

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway. nih.gov Its inhibition is considered a promising therapeutic strategy for type 2 diabetes mellitus and obesity. nih.gov

Enzyme Kinetic Studies of PTP1B Inhibition

Derivatives of this compound have been identified as potent inhibitors of PTP1B. In enzyme kinetic studies, a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs were assessed for their PTP1B inhibitory potency. nih.gov One of the most active compounds in this series, designated as compound 10m, displayed a high inhibitory activity with an IC50 value of 0.07 µM. nih.gov This compound also demonstrated significant selectivity for PTP1B, being 32-fold more selective over the closely related T-cell PTPase (TCPTP). nih.gov

Table 2: PTP1B Inhibitory Activity of a this compound Analog

Compound Target IC50 (µM) Selectivity over TCPTP

Cellular Activity and Insulin Signaling Modulation

The cellular effects of PTP1B inhibition by this compound analogs have been explored in the context of insulin signaling. The inhibition of PTP1B is expected to enhance the insulin signaling cascade. nih.gov Studies on compound 10m, a 2-ethoxy-4-(methoxymethyl)benzamide derivative, have shown that it can enhance insulin-stimulated glucose uptake in cells without exhibiting significant cytotoxicity. nih.gov This suggests that by inhibiting PTP1B, these compounds can effectively modulate cellular insulin signaling, a key mechanism for their potential anti-diabetic effects. nih.gov

Modulation of Estrogen Receptor Coregulator Binding

While specific data on this compound is not extensively detailed in the literature, mechanistic insights can be drawn from studies of closely related tris-benzamide scaffolds. These molecules are designed as α-helix mimetics to disrupt the interaction between Estrogen Receptor α (ERα) and its coregulator proteins, a critical step in the development and progression of approximately 80% of breast cancers. nih.gov The binding of estrogen to the ERα ligand-binding domain (LBD) creates a hydrophobic cleft known as the activation function 2 (AF2) domain, which then recruits coregulator proteins containing an LXXLL motif (where L is leucine (B10760876) and X is any amino acid). nih.gov Compounds based on the tris-benzamide scaffold are engineered to mimic this α-helical LXXLL motif, thereby blocking the protein-protein interaction between ERα and its coregulators. nih.govacs.org

Protein-ligand binding assays are crucial for determining the affinity and potency of compounds that target biomolecules. bmglabtech.com For the tris-benzamide series, a fluorescence polarization (FP) assay is commonly employed to quantify binding affinity to the ERα-LBD. nih.govacs.org In this assay, a fluorescently labeled peptide, such as one derived from the peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α), is incubated with the ERα-LBD. nih.govacs.org The binding of the large protein to the small fluorescent peptide results in a high polarization signal. When a test compound like a tris-benzamide is introduced, it competes with the fluorescent peptide for binding to the ERα-LBD, displacing it and causing a decrease in the polarization signal. nih.govacs.org

The 50% inhibitory concentration (IC50) is then calculated, representing the concentration of the compound required to displace 50% of the bound fluorescent peptide. nih.govacs.org Structure-activity relationship (SAR) studies on these scaffolds have revealed key insights. For instance, the parent compound ERX-11, which features two isobutyl groups and a hydroxyethyl (B10761427) group, demonstrates a strong binding affinity to ERα with an IC50 value of 18 nM. nih.govacs.org This affinity is slightly superior to that of a 19-amino acid peptide derived from the SRC-1 coregulator (Ac-SRC), which has an IC50 of 24 nM. nih.govacs.org Further optimization, such as replacing an isobutyl group with a trans-4-phenylcyclohexyl group (compound 18h ), led to a more than 10-fold increase in binding affinity, with an IC50 of 1.6 nM. nih.govacs.org These assays confirm that tris-benzamides can effectively bind to the ERα coactivator recognition surface. nih.govelifesciences.org

Table 1: Binding Affinity of Selected Tris-Benzamide Analogs to ERα-LBD
CompoundKey Structural FeaturesBinding Affinity (IC50, nM)Reference
ERX-11 (Parent)Two isobutyl groups, one hydroxyethyl group18 nih.govacs.org
Ac-SRC19-amino acid peptide from SRC-124 nih.govacs.org
18aBranched isobutyl group at C-terminus53 nih.govacs.org
18bLinear n-butyl group at C-terminus310 nih.govacs.org
18cBenzyl (B1604629) group at C-terminus21 nih.govacs.org
18htrans-4-phenylcyclohexyl group at C-terminus1.6 nih.govacs.org
18gcis-4-phenylcyclohexyl group at C-terminusNo binding nih.gov

The tris-benzamide scaffold is designed to function as a proteomimetic, specifically an α-helix mimetic. acs.org It reproduces the surface of a two-turn α-helix, allowing it to present substituents in a spatially organized manner that mimics the side chains of key amino acid residues in a protein-protein interaction motif. acs.org In the context of ERα, the scaffold is designed to mimic the LXXLL motif of coregulator proteins. nih.govacs.org

Molecular modeling and SAR studies of compounds like ERX-11 and its potent analog 18h reveal how the scaffold facilitates protein recognition. nih.gov The two isobutyl groups are positioned to fit into the hydrophobic pocket on the ERα surface formed by helices 5, 11, and 12, mimicking the two critical leucine residues of the LXXLL motif. nih.gov The third substituent, such as the hydroxyethyl group on ERX-11, mimics a flanking serine residue and appears to form a hydrogen bond with the Gln375 residue of the receptor. nih.gov The specific arrangement and nature of these substituents are critical for high-affinity binding. For example, replacing a branched isobutyl group with a linear n-butyl group dramatically reduces binding affinity. nih.govacs.org Furthermore, the rigidification of the scaffold through conformational restriction, as seen with the trans-4-phenylcyclohexyl group in compound 18h , can reduce the entropic penalty of binding and significantly enhance affinity and biological potency. nih.govacs.org The geometry is also crucial, as the cis-isomer of this group shows no binding activity, highlighting the precise structural requirements for recognition by the ERα protein. nih.gov

Protein-Ligand Binding Assays

Ecdysteroid Agonist Activity in Insect Systems

In insects, growth and development are regulated by hormones, primarily the steroidal molting hormone 20-hydroxyecdysone (B1671079) (20E) and juvenile hormone (JH). annualreviews.orgresearchgate.net Certain synthetic compounds can mimic the action of these hormones, acting as insect growth disruptors. vdoc.pub While this compound is not specifically detailed, the related compound 3,5-di-tert-butyl-4-hydroxy-N-isobutylbenzamide (DTBHIB) has been identified as a weak non-steroidal ecdysteroid agonist. annualreviews.orgepdf.pub Ecdysteroid agonists exert their insecticidal effects by binding to the ecdysteroid receptor complex, leading to a premature and lethal molting process. annualreviews.orgresearchgate.net

The molecular target for ecdysteroids and their agonists is a heterodimeric complex of two nuclear receptor proteins: the ecdysteroid receptor (EcR) and the ultraspiracle protein (USP). annualreviews.orgresearchgate.net This EcR/USP complex binds to specific DNA response elements to regulate the transcription of genes involved in the molting cascade. researchgate.net Non-steroidal agonists like DTBHIB and the more potent bisacylhydrazines function by binding to this receptor complex. annualreviews.orgepdf.pub

The binding affinity of these synthetic agonists to the receptor complex often correlates with their insecticidal potency. epdf.pub Binding assays using radiolabeled ligands, such as [3H]ponasterone A ([3H]PoA), are used to determine the affinity of these compounds. DTBHIB has been shown to displace [3H]PoA from the EcR/USP receptor complex in vitro, with a 50% effective concentration (EC50) of 6 x 10⁻⁶ M, confirming its direct interaction with the receptor. epdf.pub In contrast, its isopropyl analog showed no activity, indicating that the N-isobutyl group is important for this interaction. epdf.pub

Insect cell lines are valuable tools for studying the cellular mode of action of ecdysteroid agonists. The Drosophila melanogaster Kc cell line is particularly responsive to ecdysteroids and their mimics. annualreviews.org When treated with 20E or an agonist, these cells undergo distinct morphological changes, including the formation of cell processes (axonal extensions) and the cessation of proliferation. annualreviews.org The benzamide DTBHIB induces these ecdysteroid-specific changes in Kc cells, with an EC50 of 3 x 10⁻⁶ M, providing strong evidence of its agonist activity at the cellular level. epdf.pub

Other cell lines, such as the IAL-PID2 line derived from the imaginal wing discs of the Indian meal moth, Plodia interpunctella, are also used to study these compounds. annualreviews.org These cells are responsive to both 20E and non-steroidal agonists like bisacylhydrazines, showing effects on cell growth and morphology. annualreviews.org The ability of compounds like DTBHIB to elicit these characteristic responses in cultured insect cells is a key indicator of their ecdysteroid agonist mechanism. epdf.pub

Table 2: Ecdysteroid Agonist Activity of DTBHIB
Assay TypeSystemEndpointResult (EC50, M)Reference
Receptor Binding AssayEcR/USP ComplexDisplacement of [3H]Ponasterone A6 x 10⁻⁶ epdf.pub
Cellular BioassayDrosophila melanogaster Kc cellsInduction of morphological changes3 x 10⁻⁶ epdf.pub

Ecdysteroid agonists disrupt insect development by inappropriately activating the molting process. annualreviews.orgresearchgate.net In a normal insect life cycle, a pulse of 20E initiates the molt, leading to apolysis (the separation of the old cuticle), synthesis of a new cuticle, and finally ecdysis (the shedding of the old cuticle). researchgate.net This process is tightly regulated. researchgate.net

Ecdysteroid agonists like the N-isobutylbenzamide derivative DTBHIB bind to the EcR/USP receptor complex and activate it persistently, outside of the normal developmental window. annualreviews.orgepdf.pub This premature activation triggers an incomplete and abortive molt. researchgate.net Larvae treated with these compounds may exhibit symptoms such as the synthesis of a double cuticle, cessation of feeding, and failure to properly shed their old exoskeleton, ultimately leading to mortality. researchgate.net The insect becomes trapped within its own cuticle, unable to complete the molt successfully. This disruption of the precisely timed sequence of gene expression required for molting is the ultimate cause of the insecticidal effect. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Ethoxy N Isobutylbenzamide

Molecular Dynamics Simulations for Ligand-Receptor Complexes

There is no available research detailing molecular dynamics (MD) simulations for ligand-receptor complexes of 2-ethoxy-N-isobutylbenzamide. MD simulations are crucial for understanding the stability of a compound within a biological target's binding site over time. Studies on related compounds, such as N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide, have utilized MD simulations to assess their interaction stability with the p300 HAT enzyme, but equivalent data for this compound is absent from the scientific record. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

A search for quantum chemical calculations, including methods like Density Functional Theory (DFT), specifically for this compound yielded no results. Such calculations are fundamental for determining a molecule's electronic properties, reactivity, and thermodynamic parameters. While general methodologies for such calculations on various molecules are well-established, specific studies and their resulting data for this compound have not been published.

De Novo Design and Virtual Screening Approaches

No literature was found describing the use of this compound in de novo design or its identification through virtual screening campaigns. These computational techniques are employed to design new molecules or to screen large libraries of virtual compounds for potential biological activity against a specific target. nih.gov Research articles discussing these approaches focus on other chemical scaffolds and have not reported on this compound. nih.govgoogleapis.com

Emerging Research Directions and Analog Design Strategies for 2 Ethoxy N Isobutylbenzamide

Optimization of Potency and Selectivity via Analog Design

The modification of the 2-ethoxy-N-isobutylbenzamide structure is a key strategy to enhance its biological activity and selectivity towards specific targets. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

Research into a series of 2-ethoxy-5-isobutyramido-N-1-substituted benzamide (B126) derivatives has led to the identification of highly potent and selective inhibitors of the Kv2.1 potassium channel, a target for neuroprotection in ischemic stroke. nih.gov Extensive SAR studies resulted in compounds with IC50 values in the nanomolar range. For instance, compound 80 from this series demonstrated an IC50 of 0.07 μM and over 130-fold selectivity against other ion channels. nih.gov

Similarly, SAR studies on related bis- and tris-benzamide scaffolds provide insights applicable to this compound analogs. In studies of tris-benzamides designed as estrogen receptor (ERα) coregulator binding modulators, the isobutyl groups, which mimic leucine (B10760876) residues, were found to be critical for activity. nih.gov Further optimization through the introduction of a trans-4-phenylcyclohexyl group at the C-terminus of a parent compound (ERX-11) led to 18h , a derivative with a greater than 10-fold increase in binding affinity and cell growth inhibition potency. nih.govacs.org

Modifications at the C-terminus of the benzamide scaffold have proven particularly effective. Introducing branched chain isobutyl and benzyl (B1604629) groups resulted in high potency, whereas linear n-butyl groups were not well tolerated. acs.org The data below illustrates the impact of C-terminal modifications on the inhibitory concentration (IC50) in ZR-75 breast cancer cells.

Table 1: Effect of C-Terminal Modifications on Tris-Benzamide Potency

Compound C-Terminal Group IC50 (μM) on ZR-75 Cells
18a Isobutyl 0.083
18b n-Butyl >10
18c Benzyl 0.044
18d 2-Hydroxyethyl 0.44
18h trans-4-Phenylcyclohexyl 0.031

Data sourced from a study on tris-benzamide estrogen receptor modulators. nih.govacs.org

Furthermore, studies on bis-benzamide inhibitors of the androgen receptor (AR) have shown that while the N-terminal nitro group was essential for biological activity, the O-alkylated side chains, such as isobutoxy groups, could be varied to enhance potency. mdpi.com Surveying different alkyl groups for these side chains led to the identification of a potent compound (14d ) with an IC50 value of 16 nM on prostate cancer cells. mdpi.com These findings highlight that systematic modification of the alkoxy and amide substituents is a viable strategy for optimizing the potency and selectivity of this compound-based compounds.

Exploration of Novel Benzamide Scaffolds with Similar Biological Activities

The fundamental benzamide framework is being actively explored through the design and synthesis of novel scaffolds to discover new biological activities. These explorations often involve hybridizing the benzamide core with other bioactive moieties.

One area of research involves splicing benzamide substructures with diphenyl ether moieties, which has led to the discovery of novel compounds with antifungal and insecticidal activities. jst.go.jp In a specific series, compound 17 showed significant antifungal activity against S. ampelimum with an EC50 value of 0.95 mg/L, marking it as a potential lead compound. jst.go.jp

Other research has focused on creating hybrid molecules for cancer therapy. A series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were designed based on the structures of imatinib (B729) and sorafenib. bohrium.com Compound 8b from this series demonstrated the most potent anti-proliferative activity against RPMI8226 multiple myeloma cells, with an IC50 of 0.12 μM. bohrium.com Another study focused on developing inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair. researchgate.net By optimizing a previously reported compound, a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were synthesized. Compound 13f emerged as a highly potent agent, exhibiting an IC50 of 0.30 μM against HCT116 colorectal cancer cells and a PARP-1 inhibitory IC50 of just 0.25 nM. researchgate.net

The versatility of the benzamide scaffold is further demonstrated in the development of antagonists for the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. A virtual screening and subsequent optimization led to a novel benzamide scaffold, with the most potent compound (20 ) showing an IC50 of 47 nM in a Gli-responsive element reporter gene assay, comparable to the known Smo antagonist vismodegib. researchgate.net Additionally, new N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have been synthesized and shown to possess notable antibacterial and anticancer activities. rsc.org

Table 2: Examples of Novel Benzamide Scaffolds and Their Biological Activities

Scaffold Type Target/Activity Most Potent Compound Potency (IC50)
Benzamide-Diphenyl Ether Antifungal (S. ampelimum) 17 0.95 mg/L (EC50)
Pyridine-Acylhydrazone Benzamide Antiproliferative (RPMI8226 cells) 8b 0.12 μM
Benzamidophenyl Benzamide PARP-1 Inhibition 13f 0.25 nM
Novel Benzamide Smoothened (Smo) Antagonist 20 47 nM
Pyrazin-yloxy-ethyl Benzamide Anticancer (A549 cells) 13a 17 ± 0.5 μM

Data compiled from various studies on novel benzamide derivatives. jst.go.jpbohrium.comresearchgate.netresearchgate.netrsc.org

Development of this compound as a Molecular Probe for Biological Pathways

A significant direction in modern chemical biology is the development of potent and selective small molecules to serve as probes for interrogating complex biological pathways. Due to their refined pharmacological profiles, derivatives of this compound are emerging as valuable tools for this purpose.

A prime example is the development of compound 80 , a 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivative. nih.gov This compound was identified as a highly potent and selective inhibitor of the Kv2.1 potassium channel. Its high selectivity (>130-fold over other ion channels) and ability to decrease apoptosis in cells expressing Kv2.1 make it an excellent molecular probe. nih.gov Researchers have suggested that compound 80 could be used to specifically investigate the pathological functions of the Kv2.1 channel in conditions like ischemic stroke, allowing for a clearer understanding of the channel's role in neuronal cell death pathways. nih.gov

The utility of a compound as a molecular probe is contingent on its ability to engage a target with high specificity, thereby minimizing off-target effects that could confound experimental results. The targeted design and extensive SAR that led to compound 80 exemplify the process required to generate such precise chemical tools from a promising scaffold like this compound. nih.gov

Targeted Design for Specific Mechanistic Interventions

Building on the principles of analog design and scaffold exploration, a key goal is the targeted design of benzamide derivatives for specific mechanistic interventions in disease. This involves creating molecules that modulate a chosen biological target to achieve a desired therapeutic outcome.

The development of selective Kv2.1 inhibitors from the 2-ethoxy-benzamide scaffold is a clear instance of this strategy. The specific mechanistic goal was to inhibit Kv2.1-mediated neuronal apoptosis, which is implicated in the pathophysiology of ischemic stroke. The lead compound, 80 , was shown to markedly reduce infarct volume in a rat model of middle cerebral artery occlusion (MCAO), demonstrating successful mechanistic intervention in vivo. nih.gov

Another example is the targeted design of benzamide derivatives to inhibit the interaction between the estrogen receptor α (ERα) and its coregulator proteins. nih.gov This protein-protein interaction is a critical driver of growth in approximately 80% of breast cancers. By designing tris-benzamide molecules like 18h that mimic the LXXLL motif of coregulators, researchers have created compounds that disrupt ERα-mediated transcription, leading to potent antiproliferative activity in ERα-positive breast cancer cells. nih.govacs.org

Similarly, the design of benzamide derivatives as potent PARP-1 inhibitors represents a targeted intervention in the DNA damage repair pathway of cancer cells. researchgate.net Compound 13f , with its nanomolar potency against PARP-1, was found to arrest the cell cycle, accumulate DNA double-strand breaks, and induce apoptosis specifically in cancer cells, showcasing a precisely targeted mechanistic action. researchgate.net These examples underscore a sophisticated research trend where the this compound scaffold and its relatives are being rationally engineered to intervene in specific, well-defined pathological mechanisms.

Q & A

Basic: What are the optimal synthetic routes for 2-ethoxy-N-isobutylbenzamide, and what methodological precautions are required?

To synthesize this compound, a common approach involves coupling 2-ethoxybenzoic acid with isobutylamine using carbodiimide-based coupling agents (e.g., EDC or DCC). Critical methodological considerations include:

  • Purification : Use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product.
  • Safety : Handle coupling agents in a fume hood due to respiratory hazards .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via 1^1H NMR (e.g., ethoxy proton resonance at ~1.4 ppm) .

Basic: How can researchers determine the solubility and stability of this compound in various solvents?

  • Solubility profiling : Use a shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, water). Measure saturation concentration via UV-Vis spectroscopy at λmax ~260 nm .
  • Stability assessment : Conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1 M HCl, NaOH, H2_2O2_2) and analyze degradation products via LC-MS .

Advanced: How should experimental designs account for limited toxicity or ecological data on this compound?

  • Tiered testing : Begin with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models (e.g., zebrafish embryos for acute toxicity) .
  • Data extrapolation : Compare structural analogs (e.g., N-substituted benzamides) to predict bioaccumulation potential and soil mobility .
  • Ethical compliance : Follow OECD guidelines for chemical safety testing and document uncertainty in risk assessments .

Advanced: What methodologies validate the purity and identity of this compound in interdisciplinary studies?

  • Multi-technique validation :
    • Purity : Use HPLC-DAD (diode array detection) with >95% purity threshold .
    • Identity : Confirm via FTIR (amide C=O stretch ~1650 cm1^{-1}) and high-resolution mass spectrometry (HRMS) .
  • Reference standards : Cross-check against NIST-certified spectra or synthesized controls .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound?

  • Meta-analysis : Systematically review dose-response data across studies to identify outliers or confounding variables (e.g., solvent effects in bioassays) .
  • Mechanistic studies : Use molecular docking to assess binding affinity to proposed targets (e.g., kinase enzymes) and validate via SPR (surface plasmon resonance) .
  • Reproducibility : Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or high-temperature processes .
  • Waste disposal : Segregate chemical waste in labeled containers for incineration by certified facilities .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound derivatives?

  • Scaffold modification : Introduce substituents at the ethoxy or isobutyl groups (e.g., halogenation, alkyl chain variation) .
  • QSAR modeling : Use software like MOE or Schrödinger to predict logP, polar surface area, and bioavailability .
  • Biological validation : Test derivatives in cell-based assays (e.g., IC50_{50} determination in cancer cell lines) .

Advanced: How can researchers design ecotoxicological studies for this compound given data gaps?

  • Microcosm experiments : Assess soil/water compartment partitioning using 14^{14}C-labeled compound .
  • Trophic transfer studies : Expose Daphnia magna (primary consumers) and zebrafish (secondary consumers) to measure biomagnification .
  • Long-term monitoring : Deploy passive samplers in simulated ecosystems to track degradation products .

Advanced: What statistical approaches are robust for analyzing bioactivity data in dose-response studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50_{50} values .
  • Outlier detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .
  • Multivariate analysis : Use PCA (principal component analysis) to identify correlated variables across biological replicates .

Advanced: How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Interlaboratory validation : Share samples with collaborating labs for NMR/HRMS cross-validation .
  • Spectral simulation : Compare experimental 1^1H NMR data with computational predictions (e.g., ACD/Labs or MestReNova) .
  • Documentation : Publish raw spectral data in open-access repositories (e.g., Zenodo) for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.